
Benzamide, N-(1,2,2-trichloroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(1,2,2-trichloroethyl)- is an organic compound with the chemical formula C9H8Cl3NO It is a derivative of benzamide, where the amide nitrogen is substituted with a 1,2,2-trichloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1,2,2-trichloroethyl)- typically involves the reaction of benzamide with 1,2,2-trichloroethanol in the presence of a dehydrating agent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Benzamide} + \text{1,2,2-Trichloroethanol} \rightarrow \text{Benzamide, N-(1,2,2-trichloroethyl)-} ]
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-(1,2,2-trichloroethyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-(1,2,2-trichloroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated derivatives.
Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated amides.
Aplicaciones Científicas De Investigación
Benzamide, N-(1,2,2-trichloroethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(1,2,2-trichloroethyl)- involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound, which lacks the trichloroethyl group.
N-(1,2,2-Tetrachloroethyl)benzamide: A similar compound with an additional chlorine atom.
N-(1-(4-Benzyl-1-piperazinyl)-2,2,2-trichloroethyl)benzamide: A derivative with a piperazine ring.
Uniqueness
Benzamide, N-(1,2,2-trichloroethyl)- is unique due to the presence of the trichloroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
58956-84-6 |
|---|---|
Fórmula molecular |
C9H8Cl3NO |
Peso molecular |
252.5 g/mol |
Nombre IUPAC |
N-(1,2,2-trichloroethyl)benzamide |
InChI |
InChI=1S/C9H8Cl3NO/c10-7(11)8(12)13-9(14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14) |
Clave InChI |
XOFIELCXYRAXMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


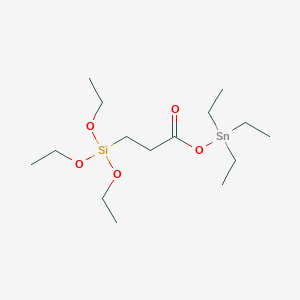

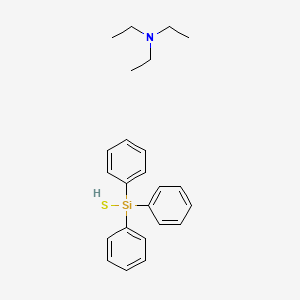

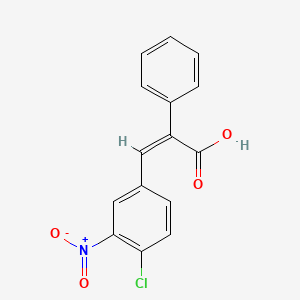


![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)
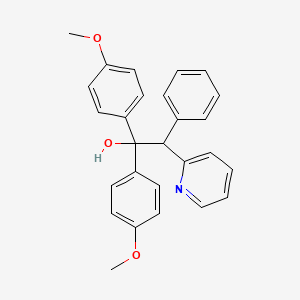
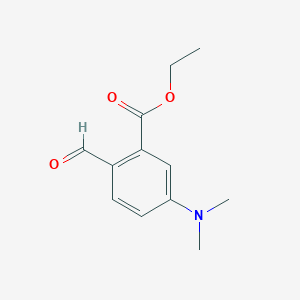
methanone](/img/structure/B14622956.png)

![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
